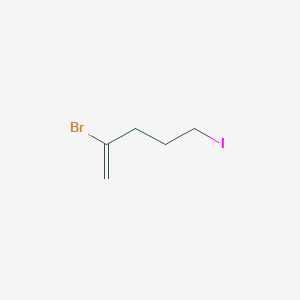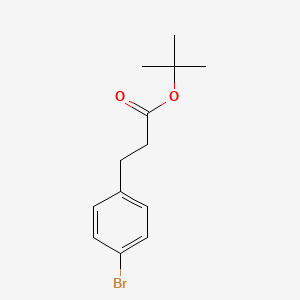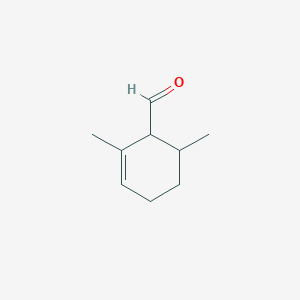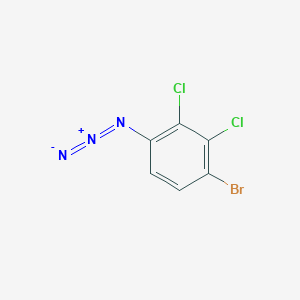
2-bromo-5-iodopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodopent-1-ene (BIP) is a halogenated hydrocarbon compound that has been studied for its potential use in various scientific research applications. The compound is composed of a five-carbon backbone with two bromine and one iodine atoms attached. BIP has a wide range of applications in the fields of biochemistry, physiology, and synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-iodopent-1-ene has a wide range of applications in the fields of biochemistry and physiology. It has been used as a model compound to study the effects of halogenation on enzyme activity, protein structure, and membrane permeability. Additionally, 2-bromo-5-iodopent-1-ene has been used to study the effects of halogen substitution on the binding affinity of drugs. It has also been used to study the effects of halogenation on the physical properties of organic compounds, such as solubility and melting point. Finally, 2-bromo-5-iodopent-1-ene has been used to study the effects of halogenation on the thermodynamic properties of organic compounds.
Wirkmechanismus
2-bromo-5-iodopent-1-ene acts by altering the structure and function of proteins and enzymes. By introducing halogen atoms into the structure of proteins and enzymes, 2-bromo-5-iodopent-1-ene can change the way these molecules interact with other molecules. This can lead to changes in the activity of proteins and enzymes, as well as changes in the physical properties of organic compounds.
Biochemical and Physiological Effects
2-bromo-5-iodopent-1-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of some enzymes, while decreasing the activity of others. It has also been shown to increase the solubility of some organic compounds, while decreasing the solubility of others. Additionally, 2-bromo-5-iodopent-1-ene has been shown to increase the melting point of some organic compounds, while decreasing the melting point of others. Finally, 2-bromo-5-iodopent-1-ene has been shown to increase the thermodynamic stability of some organic compounds, while decreasing the thermodynamic stability of others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-5-iodopent-1-ene for lab experiments is that it is relatively easy to synthesize and can be scaled up for large-scale production. Additionally, 2-bromo-5-iodopent-1-ene is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 2-bromo-5-iodopent-1-ene is that it is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-bromo-5-iodopent-1-ene in scientific research. For example, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the structure and function of proteins and enzymes involved in various biological processes. Additionally, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the physical and thermodynamic properties of organic compounds. Finally, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the binding affinity of drugs and other molecules.
Synthesemethoden
2-bromo-5-iodopent-1-ene is typically synthesized using a Grignard reaction. This involves the reaction of a bromoalkane and an alkyl iodide in the presence of a magnesium halide. The reaction is carried out in an inert atmosphere and yields 2-bromo-5-iodopent-1-ene as the main product. The reaction is relatively simple and straightforward, and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
2-bromo-5-iodopent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrI/c1-5(6)3-2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXTXJLNHNHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCI)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodopent-1-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)
